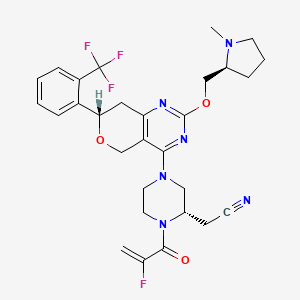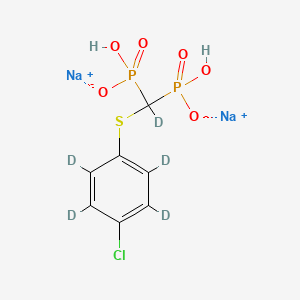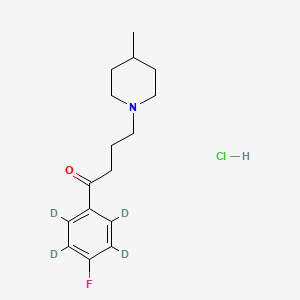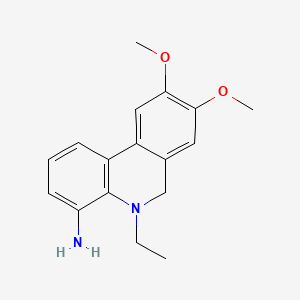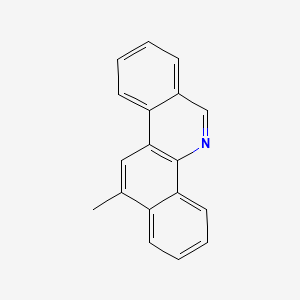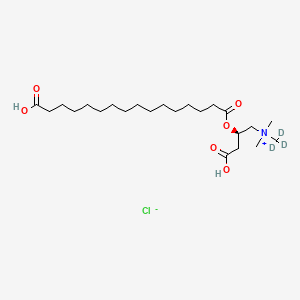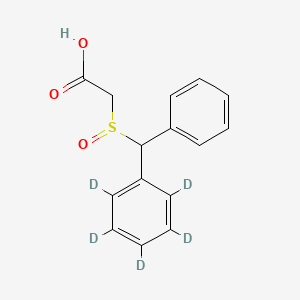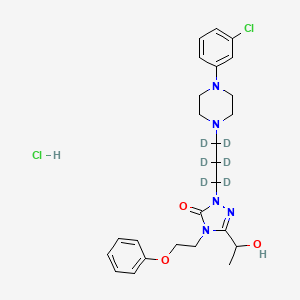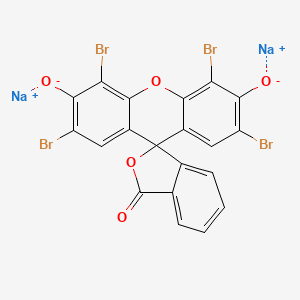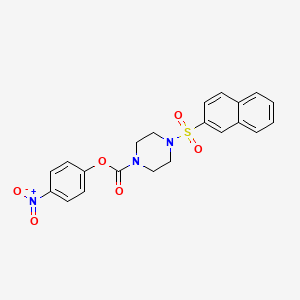
Faah-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Faah-IN-5 is a compound known for its role as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can have various therapeutic effects, including pain relief and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Faah-IN-5 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Faah-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound compounds .
Applications De Recherche Scientifique
Faah-IN-5 has a wide range of scientific research applications, including:
Mécanisme D'action
Faah-IN-5 exerts its effects by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, leading to enhanced activation of cannabinoid receptors and subsequent therapeutic effects. The molecular targets and pathways involved include the endocannabinoid system, which plays a crucial role in pain modulation, inflammation, and neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Faah-IN-5 include other FAAH inhibitors such as:
- Montelukast
- Repaglinide
- Revefenacin
- Raloxifene
- Buclizine
Uniqueness
This compound is unique in its specific structure and binding affinity to FAAH, which may result in different pharmacokinetic and pharmacodynamic properties compared to other FAAH inhibitors. Its unique chemical structure allows for specific interactions with the active site of FAAH, potentially leading to more effective inhibition and therapeutic outcomes .
Propriétés
Formule moléculaire |
C21H19N3O6S |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
(4-nitrophenyl) 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C21H19N3O6S/c25-21(30-19-8-6-18(7-9-19)24(26)27)22-11-13-23(14-12-22)31(28,29)20-10-5-16-3-1-2-4-17(16)15-20/h1-10,15H,11-14H2 |
Clé InChI |
AZYXDFXRWCDJIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


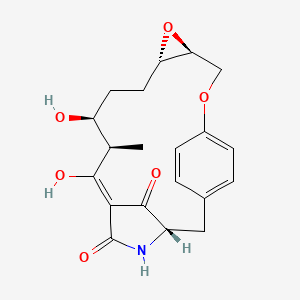
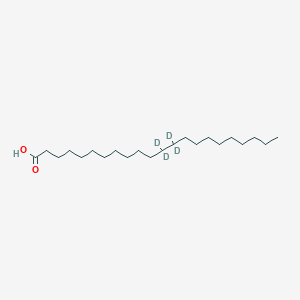
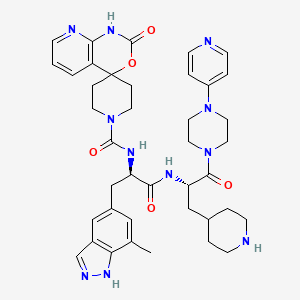
![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)
